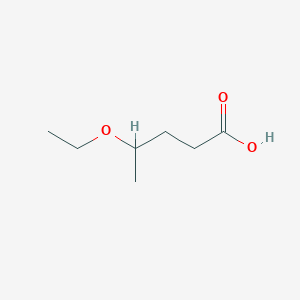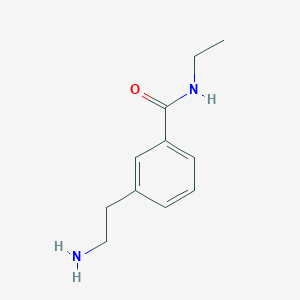
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone can be synthesized through a one-pot cyclopropanation method. This involves the reaction of a phenyl methanone derivative with a cyclopropylating agent under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for large-scale production, ensuring consistency and cost-effectiveness. The compound is often synthesized in specialized reactors that allow for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-propylphenyl)methanone
- Cyclopropyl(2-hydroxy-3-propylphenyl)methanone
Comparison: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is unique due to the specific positioning of the hydroxy and propyl groups on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropyl group also imparts unique steric and electronic properties that influence its interactions in various chemical and biological systems.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
cyclopropyl-(2-hydroxy-5-propylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |
Clé InChI |
UNVDWZTWULDFTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)













